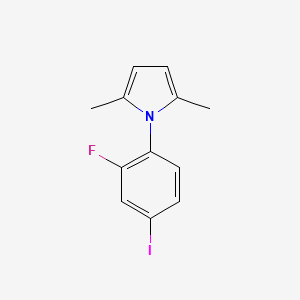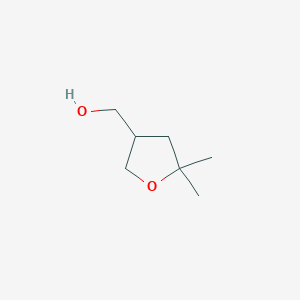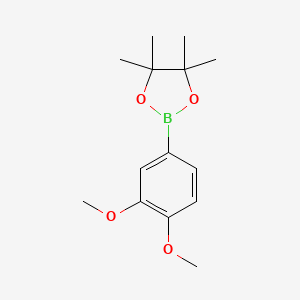
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMDTB) is an organic compound that is widely studied in scientific research. DMDTB is a boron-containing compound that can be used as a reagent for the synthesis of various compounds. It is also used as a catalyst in chemical reactions and as a ligand for metal complexes. It has found applications in a wide range of fields, from pharmaceuticals to materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in LCD Technology
- Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. A one-pot protocol transformation was developed for synthesizing boron-containing resveratrol analogues. These derivatives are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology and are currently being explored for their therapeutic potential in Neurodegenerative diseases (Das et al., 2015).
Catalytic Applications
- Palladium-Catalyzed Silaboration of Allenes : This compound plays a role in the palladium-catalyzed silaboration of allenes, a process that synthesizes 2-silylallylboronates. This method demonstrates regio- and stereoselectivity and can be applied in the synthesis of homoallylic alcohols (Chang et al., 2005).
Organic Synthesis and Drug Development
- Design and Synthesis of Pinacolyl Boronate-Substituted Stilbenes : This compound has been used to create a library of boron-containing stilbene derivatives. Some of these derivatives have shown the ability to inhibit lipogenesis by suppressing lipogenic gene expression, making them potential candidates for lipid-lowering drugs (Das et al., 2011).
Material Science and Nanotechnology
- Enhanced Brightness Emission-Tuned Nanoparticles : The compound has been utilized in the synthesis of heterodisubstituted polyfluorenes for the creation of stable nanoparticles. These particles exhibit high fluorescence emission with potential applications in material science and nanotechnology (Fischer et al., 2013).
Precision Polymer Synthesis
- Polymer Synthesis via Suzuki-Miyaura Coupling Polymerization : The compound is used in Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene), a process important for creating polymers with precise molecular structures (Yokozawa et al., 2011).
Electrochemistry
- Electrochemical Properties and Reactions : It plays a crucial role in the electrochemical studies of sulfur-containing organoboron compounds. Such studies are vital for understanding the electrochemical behaviors and reactions of these compounds (Tanigawa et al., 2016).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-8-11(16-5)12(9-10)17-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUFMRNTUHMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579281 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
365564-10-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
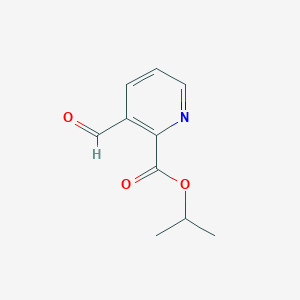

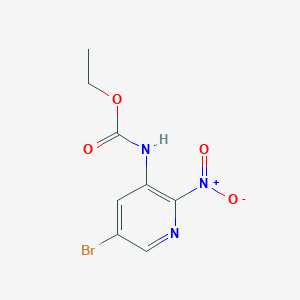
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)
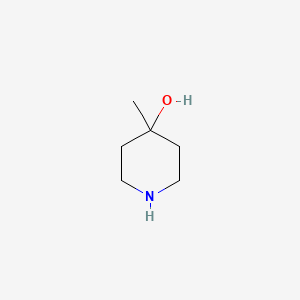

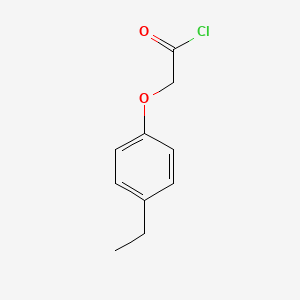
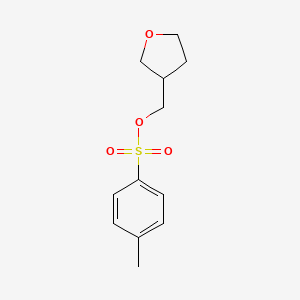
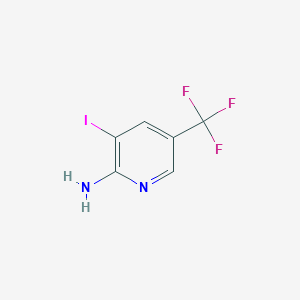
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
